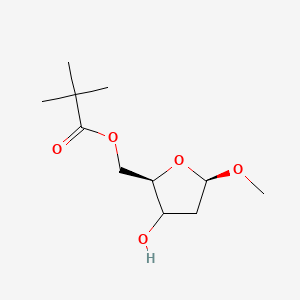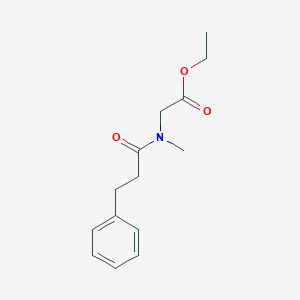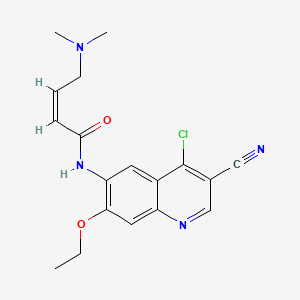
5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-alpha-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypertrehalosemic Hormone (Phormia Terrae-novae) is a peptide hormone belonging to the adipokinetic hormone/red pigment-concentrating hormone family. It plays a crucial role in carbohydrate metabolism in insects, particularly in the regulation of trehalose levels in the hemolymph. This hormone is involved in various physiological processes such as flight metabolism, reproduction, and diapause in Diptera .
Métodos De Preparación
The synthesis of Hypertrehalosemic Hormone (Phormia Terrae-novae) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
Hypertrehalosemic Hormone (Phormia Terrae-novae) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid analogs.
Aplicaciones Científicas De Investigación
Hypertrehalosemic Hormone (Phormia Terrae-novae) has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in insect physiology, particularly in carbohydrate metabolism and stress response.
Industry: Used in the production of high-quality reference standards for pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of Hypertrehalosemic Hormone (Phormia Terrae-novae) involves binding to specific receptors on the fat body cells of insects. This binding activates a signaling cascade that stimulates the breakdown of glycogen and gluconeogenesis, leading to the production of trehalose. The trehalose is then transported to the hemolymph, providing an energy source for various physiological processes. The hormone’s action is crucial during periods of high energy demand, such as flight and reproduction .
Comparación Con Compuestos Similares
Hypertrehalosemic Hormone (Phormia Terrae-novae) is similar to other members of the adipokinetic hormone/red pigment-concentrating hormone family, such as:
Adipokinetic Hormone (AKH): Involved in lipid and carbohydrate metabolism.
Red Pigment-Concentrating Hormone (RPCH): Primarily involved in pigment concentration in crustaceans. The uniqueness of Hypertrehalosemic Hormone (Phormia Terrae-novae) lies in its specific role in regulating trehalose levels in the hemolymph, making it a critical hormone for carbohydrate metabolism in insects.
Propiedades
Fórmula molecular |
C47H62N10O13 |
|---|---|
Peso molecular |
975.1 g/mol |
Nombre IUPAC |
4-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30-,31?,32+,33+,34?,35+,36+,39+/m1/s1 |
Clave InChI |
VQOWCJDEBVVPAZ-ZIIPVVKHSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



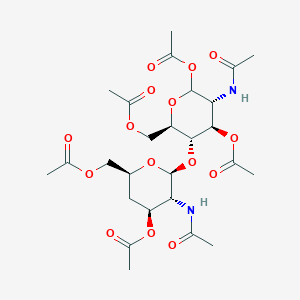
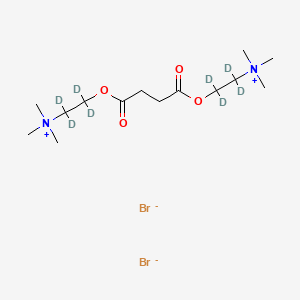
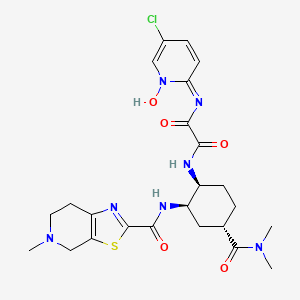
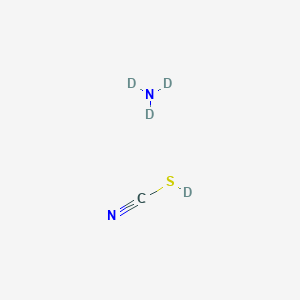
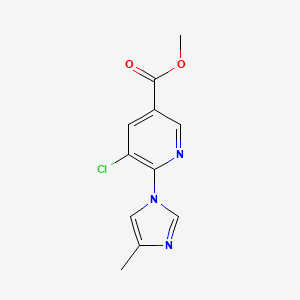
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
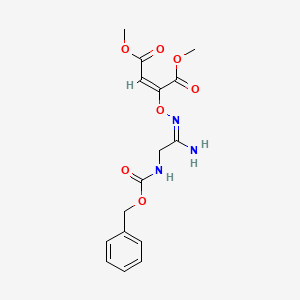
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)

